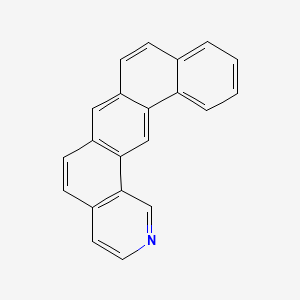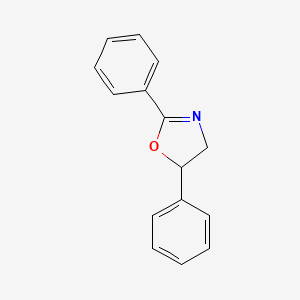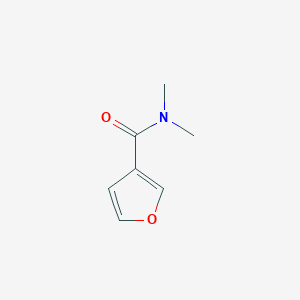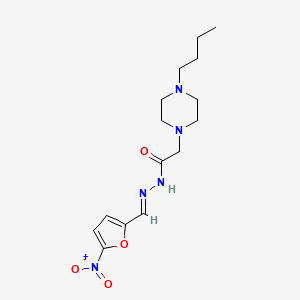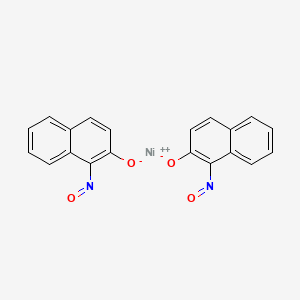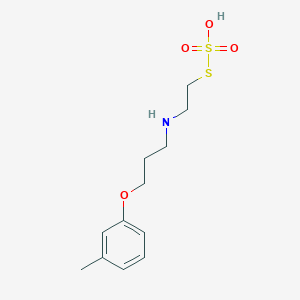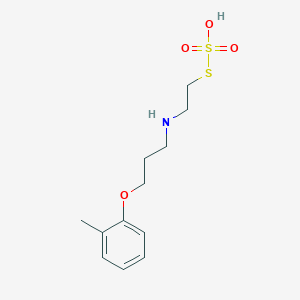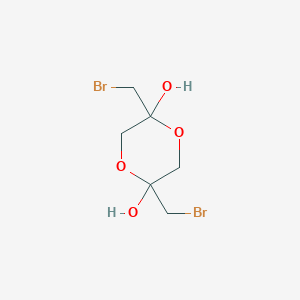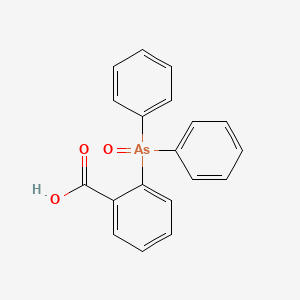
2-(Diphenylarsoryl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylarsoryl)benzoic acid is an organoarsenic compound characterized by the presence of a benzoic acid moiety substituted with a diphenylarsoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylarsine chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . The reaction is generally carried out under an inert atmosphere to prevent oxidation of the arsenic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylarsoryl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Diphenylarsoryl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylarsoryl)benzoic acid involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylarsinic acid: Similar structure but lacks the benzoic acid moiety.
Phenylarsine oxide: Contains a phenyl group instead of a diphenyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring
Uniqueness
2-(Diphenylarsoryl)benzoic acid is unique due to the combination of the diphenylarsoryl group and the benzoic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25334-70-7 |
|---|---|
Fórmula molecular |
C19H15AsO3 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
2-diphenylarsorylbenzoic acid |
InChI |
InChI=1S/C19H15AsO3/c21-19(22)17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
Clave InChI |
TWXVXGZGTUSUKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
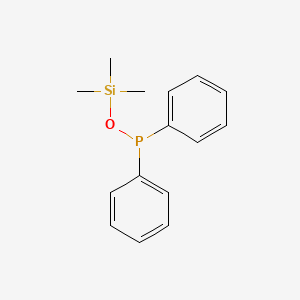
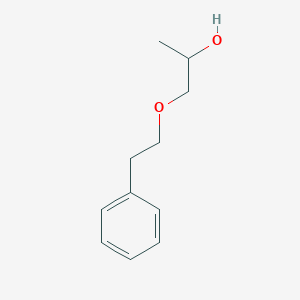
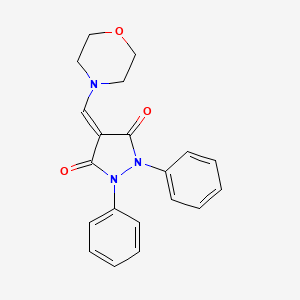
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
